4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
Description
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by:
- Triazole core: A 1,2,4-triazole ring with a thiol (-SH) group at position 2.
- Substituents:
- A 3-methoxyphenyl group at position 3.
- A (p-tolyloxy)methyl group (p-tolyl = 4-methylphenyl) at position 4.
Cyclization of thiosemicarbazide intermediates.
S-alkylation or Schiff base formation using cesium carbonate or acetic acid catalysis .
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-8-14(9-7-12)22-11-16-18-19-17(23)20(16)13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
NJCBXOPJPHJOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride under basic conditions.
Attachment of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxy methyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and tolyloxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating groups (e.g., methoxy in 9d) often exhibit higher yields (80–83%) compared to those with nitro groups (e.g., 11c: 83%), suggesting steric or electronic effects influence reaction efficiency .
- Aromatic vs. Aliphatic Substituents : Aliphatic substituents (e.g., ethyl in ) may reduce steric hindrance but are less explored in the provided data.
Antimicrobial Activity:
- HAS-D Series () : Compounds with 4-methoxyphenyl and aryl groups (e.g., HAS-D1, HAS-D8) showed moderate to good antimicrobial activity, though specific MIC values are unreported .
- Triazole-Pyridine Hybrids () : Derivatives with pyridine moieties (e.g., compound 9) demonstrated efficacy against bacterial and fungal strains, with activity linked to the presence of electron-rich substituents .
Antifungal and Antiviral Potential:
- 4-(4-Methoxyphenyl)-5-phenyl () : Exhibited antifungal activity, likely due to the 4-methoxyphenyl group enhancing membrane penetration .
Antiradical and CNS Activity:
Physicochemical Properties
Notes:
- Higher molecular weight compounds (e.g., 9d) may exhibit reduced bioavailability despite thermal stability.
- The target compound’s (p-tolyloxy)methyl group could enhance lipophilicity compared to HAS-D1’s 4-methylphenyl substituent.
Biological Activity
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 914206-72-7) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The presence of methoxy and toluyloxy groups enhances its potential for various biological interactions, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 302.41 g/mol |
| LogP | 3.9978 |
| Polar Surface Area | 103.57 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its role in inhibiting enzymes and disrupting biological pathways. This compound may act through mechanisms such as:
- Enzyme Inhibition : Inhibition of enzymes involved in cell proliferation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Disruption of microbial cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Human melanoma (IGR39) | 10.5 |
| Triple-negative breast cancer (MDA-MB-231) | 12.3 |
| Pancreatic carcinoma (Panc-1) | 15.0 |
The selectivity towards cancer cells was notably higher compared to normal cell lines, indicating a potential therapeutic index for further development.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 15 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
- In Vivo Studies : A study evaluating the efficacy of this triazole derivative in a mouse model of breast cancer showed a reduction in tumor size by approximately 40% compared to control groups treated with vehicle alone.
- Synergistic Effects : Research has indicated that when combined with conventional chemotherapeutics like doxorubicin, the compound enhances the overall anticancer effect while reducing the side effects associated with high doses of chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
